
6-(1-ピペリジニル)-3-ピリジンアミン
説明
6-(1-Piperidinyl)-3-pyridinamine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(1-Piperidinyl)-3-pyridinamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(1-Piperidinyl)-3-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Piperidinyl)-3-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化合物の合成
6-(1-ピペリジニル)-3-ピリジンアミン: は、さまざまな医薬品化合物の合成において貴重な中間体です。そのピペリジン部分は、多くの医薬品に共通の構造単位であり、薬理活性に貢献しています。 この化合物は、アミノ化、水素化、環化などのさまざまな化学反応を受けることができ、潜在的な治療効果を持つ誘導体を生成します .
放射性標識トレーサーの開発
6-(1-ピペリジニル)-3-ピリジンアミンのピペリジン環は、医用画像用の放射性標識トレーサーを作成するために修飾することができます。 これらのトレーサーは、がんなどの病気の診断と治療モニタリングに役立ちます。ここでは、トレーサーを使用して、体内の薬物の分布と取り込みを追跡できます .
燃料電池用アニオン交換膜
6-(1-ピペリジニル)-3-ピリジンアミンから誘導されたピペリジニウムヘッド基は、アルカリ燃料電池用のアニオン交換膜(AEM)を作成するために、コポリマーに組み込むことができます。 これらのAEMは、水酸化物イオンの輸送に不可欠であり、持続可能なエネルギー技術の開発における重要な構成要素です .
化学選択的酸化触媒
この化合物は、化学選択的酸化プロセスで触媒として作用することができます。 この用途は、特定の官能基を選択的に酸化し、分子の他の部分を影響を与えないことが必要な、ファインケミカルおよび医薬品合成において特に重要です .
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.
作用機序
Target of Action
Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can have diverse pharmacological actions depending on their specific structure and the functional groups they carry .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and can influence various biochemical pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific structure and the functional groups they carry .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of piperidine derivatives can be influenced by various factors, including the specific conditions under which they are used .
生化学分析
Biochemical Properties
6-(1-Piperidinyl)-3-pyridinamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 6-(1-Piperidinyl)-3-pyridinamine and cytochrome P450 enzymes involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 6-(1-Piperidinyl)-3-pyridinamine has been shown to interact with other biomolecules such as transport proteins and receptors, influencing their function and activity.
Cellular Effects
The effects of 6-(1-Piperidinyl)-3-pyridinamine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, 6-(1-Piperidinyl)-3-pyridinamine can affect gene expression and cellular metabolism. For instance, it has been reported to alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function . Furthermore, 6-(1-Piperidinyl)-3-pyridinamine can influence cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 6-(1-Piperidinyl)-3-pyridinamine involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules such as enzymes and receptors. For example, 6-(1-Piperidinyl)-3-pyridinamine can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, it can interact with GPCRs and ion channels, modulating their function and influencing downstream signaling pathways . These interactions can result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(1-Piperidinyl)-3-pyridinamine have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that 6-(1-Piperidinyl)-3-pyridinamine can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of 6-(1-Piperidinyl)-3-pyridinamine vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, 6-(1-Piperidinyl)-3-pyridinamine can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
6-(1-Piperidinyl)-3-pyridinamine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and toxicity, as well as its interactions with other biomolecules. Additionally, 6-(1-Piperidinyl)-3-pyridinamine can affect metabolic flux and metabolite levels, further impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 6-(1-Piperidinyl)-3-pyridinamine within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, 6-(1-Piperidinyl)-3-pyridinamine can bind to plasma proteins, affecting its distribution and bioavailability in the body . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 6-(1-Piperidinyl)-3-pyridinamine is an important factor in determining its activity and function. This compound has been found to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of 6-(1-Piperidinyl)-3-pyridinamine to specific compartments can be influenced by targeting signals and post-translational modifications, which direct the compound to its site of action. Understanding the subcellular localization of 6-(1-Piperidinyl)-3-pyridinamine is essential for elucidating its molecular mechanism and potential therapeutic applications .
特性
IUPAC Name |
6-piperidin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONYQZCHGNGJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437139 | |
| Record name | 6-(1-PIPERIDINYL)-3-PYRIDINAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55403-29-7 | |
| Record name | 6-(1-PIPERIDINYL)-3-PYRIDINAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(piperidin-1-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



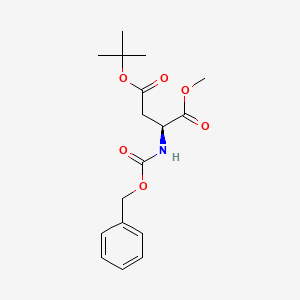
![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)

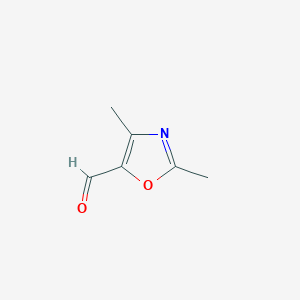


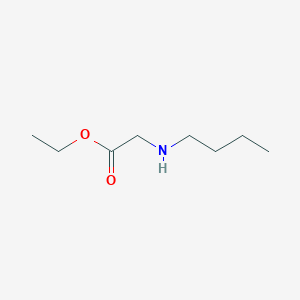
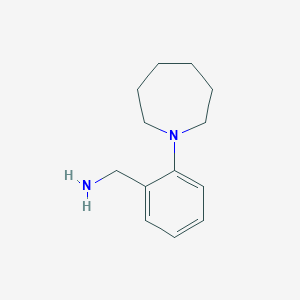

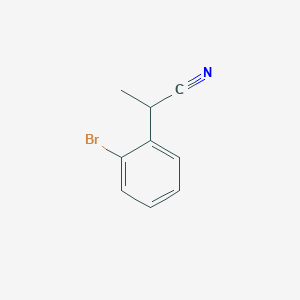
![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)


